molecular formula C14H10ClNO3S B024473 3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide CAS No. 26638-53-9

3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide

Cat. No.: B024473
CAS No.: 26638-53-9
M. Wt: 307.8 g/mol
InChI Key: RGOFXWXKWORKIP-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide is a chemical compound with the molecular formula C14H12ClNO3S and a molecular weight of 309.77 g/mol . It is a derivative of dibenzo-thiazepine and is characterized by the presence of a chlorine atom, a methyl group, and a thiazepine ring system. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Biochemical Analysis

Biochemical Properties

It is known that it interacts with various enzymes and proteins .

Cellular Effects

3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide has been found to influence cell function . It impacts cell signaling pathways, gene expression, and cellular metabolism . The specific effects on various types of cells and cellular processes are still being studied .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being researched .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . It can also affect its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of the dibenzo-thiazepine core structure.

    Chlorination: Introduction of the chlorine atom at the 3-position of the dibenzo-thiazepine ring.

    Methylation: Addition of a methyl group at the 6-position.

    Oxidation: Formation of the 5,5-dioxide moiety through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide undergoes various chemical reactions, including :

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the 5,5-dioxide moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions at the chlorine and methyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Higher oxidation state derivatives.

    Reduction Products: Reduced forms of the compound.

    Substitution Products: Derivatives with substituted groups at the chlorine or methyl positions.

Scientific Research Applications

3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide has several scientific research applications :

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Chemistry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-ol 5,5-dioxide
  • 3-Chloro-6-methyl-5,5-dioxo-11H-benzo[C][2,1]benzothiazepin-11-ol

Uniqueness

3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide is unique due to its specific substitution pattern and the presence of the 5,5-dioxide moiety, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

3-chloro-6-methyl-5,5-dioxobenzo[c][2,1]benzothiazepin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3S/c1-16-12-5-3-2-4-10(12)14(17)11-7-6-9(15)8-13(11)20(16,18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOFXWXKWORKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C(S1(=O)=O)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949469
Record name 3-Chloro-6-methyl-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5,11(6H)-trione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26638-53-9
Record name Dibenzo[c,f][1,2]thiazepin-11(6H)-one, 3-chloro-6-methyl-, 5,5-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26638-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6,11-dihydro-6-methyl-5,5,11-trioxodibenzo(c,f)(1,2)thiazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026638539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-6-methyl-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5,11(6H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.499
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-CHLORO-6,11-DIHYDRO-6-METHYL-5,5,11-TRIOXODIBENZO(C,F)(1,2)THIAZEPINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide
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3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide
Reactant of Route 3
3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide
Reactant of Route 4
3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide
Reactant of Route 5
3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide
Reactant of Route 6
3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide
Customer
Q & A

Q1: What is the significance of the synthesis method described in the paper for 3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide?

A1: The paper details a novel synthesis method for this compound, a key intermediate in the production of the antidepressant Tianeptine []. The described method boasts an overall yield of 55.9%, representing a potentially more efficient route compared to previous methods. Furthermore, the research optimizes key reaction parameters such as pyridine and sodium hydride dosages, which are crucial for achieving higher yields and purity of the target compound [].

Q2: How was the synthesized this compound characterized in the study?

A2: The researchers confirmed the structure and purity of the synthesized this compound using a combination of spectroscopic techniques: Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) []. These analytical methods provide complementary information about the compound's functional groups, proton environments, and molecular weight, respectively, confirming its successful synthesis.

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